3-O-(1-benzylpiperidin-3-yl) 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
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Overview
Description
3-O-(1-benzylpiperidin-3-yl) 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate is a complex organic compound with the molecular formula C28H29N3O6 and a molecular weight of 503.54636 g/mol This compound is characterized by its unique structure, which includes a benzylpiperidine moiety and a nitrophenyl group attached to a pyridine ring
Preparation Methods
The synthesis of 3-O-(1-benzylpiperidin-3-yl) 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
3-O-(1-benzylpiperidin-3-yl) 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-O-(1-benzylpiperidin-3-yl) 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-O-(1-benzylpiperidin-3-yl) 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The benzylpiperidine moiety is known to interact with certain receptors in the body, potentially leading to various biological effects. The nitrophenyl group may also play a role in the compound’s activity by influencing its binding affinity and selectivity .
Comparison with Similar Compounds
Similar compounds to 3-O-(1-benzylpiperidin-3-yl) 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate include:
Benidipine hydrochloride: A dihydropyridine derivative with antihypertensive and anti-anginal actions.
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Properties
Molecular Formula |
C28H29N3O6 |
---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
3-O-(1-benzylpiperidin-3-yl) 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H29N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23H,8,13-14,16-17H2,1-3H3 |
InChI Key |
MVQDCVUGKJYBTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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